2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases due to its unique structural features and biological activities.
Preparation Methods
The synthesis of 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Biology: The compound has shown promise in biological assays, particularly in inhibiting certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, by binding to its active site and preventing its activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine include other pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. For example:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have been studied for their anticancer properties and enzyme inhibition activities.
Triazolo[1,5-a]pyrimidine derivatives: Known for their antifungal, antibacterial, and antitumor activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H18N6O2 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H18N6O2/c1-16-6-5-9-18(12-16)31-14-19-10-11-21(32-19)22-27-24-20-13-26-30(17-7-3-2-4-8-17)23(20)25-15-29(24)28-22/h2-13,15H,14H2,1H3 |
InChI Key |
YPFMUXLBWIKQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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